Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate
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Overview
Description
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate is an organic compound with a complex structure that includes a bromomethyl group, a ketone, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol for the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation to form different products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles, often under basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation can produce alcohols or carboxylic acids, respectively .
Scientific Research Applications
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ketone and ester groups can participate in redox reactions and hydrolysis, respectively, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(chloromethyl)-2-oxocycloheptane-1-carboxylate
- Methyl 1-(iodomethyl)-2-oxocycloheptane-1-carboxylate
- Methyl 1-(hydroxymethyl)-2-oxocycloheptane-1-carboxylate
Uniqueness
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C10H15BrO3 |
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Molecular Weight |
263.13 g/mol |
IUPAC Name |
methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H15BrO3/c1-14-9(13)10(7-11)6-4-2-3-5-8(10)12/h2-7H2,1H3 |
InChI Key |
RUNVMGZDQIOULF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCCC1=O)CBr |
Origin of Product |
United States |
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